3-fluoro-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
Description
This compound features a pyrido[1,2-a]pyrazin-2-yl core substituted with a methoxy group at position 7 and a 1,8-dioxo moiety. The ethyl linker connects the core to a 3-fluorobenzamide group. The fluorine atom at the benzamide meta-position likely enhances metabolic stability and binding specificity, while the methoxy group may influence electronic and steric properties of the pyrido-pyrazinone system .
Properties
IUPAC Name |
3-fluoro-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-26-16-11-22-8-7-21(18(25)14(22)10-15(16)23)6-5-20-17(24)12-3-2-4-13(19)9-12/h2-4,9-11H,5-8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVAYSBOWWZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
*Assumed formula based on structural similarity; †Calculated weight due to lack of explicit data.
Key Comparative Insights
- Substituent Effects on Lipophilicity: BK13252’s cyclohexanecarboxamide and fluorobenzyloxy groups increase logP compared to the target compound’s benzamide and methoxy .
- Electronic and Steric Modifications :
- Synthetic Accessibility: BK13252 and BI99831 are commercially available (priced at $8–$11/g), suggesting scalable synthesis routes . No direct data exists for the target compound, but its structural simplicity implies feasible synthesis via amide coupling and pyrido-pyrazinone ring formation.
Research Findings and Implications
While specific biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Target Selectivity : The 3-fluorobenzamide group may confer selectivity toward enzymes or receptors sensitive to halogenated aromatics (e.g., kinase inhibitors) .
- Pharmacokinetic Trade-offs : BK13252’s higher molecular weight (441.50) may limit blood-brain barrier penetration, whereas the target compound’s lower weight (~393.36) could improve bioavailability.
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